molecular formula C9H4BrCl2NO B6294318 5-(4-bromo-2,6-dichlorophenyl)oxazole CAS No. 2379321-64-7

5-(4-bromo-2,6-dichlorophenyl)oxazole

Cat. No.: B6294318
CAS No.: 2379321-64-7
M. Wt: 292.94 g/mol
InChI Key: JCZDWORSEZARCE-UHFFFAOYSA-N
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Description

5-(4-Bromo-2,6-dichlorophenyl)oxazole is a high-value aromatic oxazole derivative serving as a versatile synthetic intermediate in medicinal chemistry and drug discovery research. The oxazole ring is a privileged scaffold in medicinal chemistry, known for its wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This specific compound integrates the oxazole heterocycle with a polyhalogenated phenyl group, making it a promising building block for the design of New Chemical Entities (NCEs) . The bromine atom on the phenyl ring offers a versatile handle for further structural diversification via metal-catalyzed cross-coupling reactions, allowing researchers to rapidly generate a library of analogues for structure-activity relationship (SAR) studies . Oxazole-containing compounds are significant in modern drug design due to their ability to engage in key interactions with biological targets, such as hydrogen bonding and pi-stacking, which can lead to enhanced affinity and selectivity . They are found in molecules that target various enzymes and receptors, including histone deacetylase (HDAC) and cyclooxygenase-2 (COX-2) . The specific substitution pattern of this compound, featuring bromo and chloro substituents, is strategically valuable for probing binding sites and optimizing pharmacokinetic properties . This compound is intended for research applications such as hit-to-lead optimization, synthetic methodology development, and investigating new therapeutic agents. It is supplied for laboratory research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-(4-bromo-2,6-dichlorophenyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrCl2NO/c10-5-1-6(11)9(7(12)2-5)8-3-13-4-14-8/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCZDWORSEZARCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)C2=CN=CO2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrCl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Studies of 5 4 Bromo 2,6 Dichlorophenyl Oxazole

Electrophilic Substitution Reactions on the Oxazole (B20620) Ring

The oxazole ring is an aromatic heterocycle, but its aromaticity is weaker than that of analogous heterocycles like imidazole. wikipedia.org Generally, electrophilic aromatic substitution on an unsubstituted oxazole ring is challenging and typically requires the presence of electron-donating groups to activate the ring. tandfonline.compharmaguideline.com When such reactions do occur, substitution is directed to the C5 and C4 positions. tandfonline.combrainly.in

In the case of 5-(4-bromo-2,6-dichlorophenyl)oxazole, the C5 position is already occupied by a bulky phenyl group, precluding any substitution at that site. Furthermore, the substituent is a 4-bromo-2,6-dichlorophenyl group, which is strongly deactivating due to the electron-withdrawing inductive effects of the three halogen atoms. masterorganicchemistry.comegpat.com This deactivating effect significantly reduces the electron density of the oxazole ring, making it highly resistant to attack by electrophiles even at the C4 position. The C2 position is the most electron-deficient in the oxazole ring and is therefore not susceptible to electrophilic attack. pharmaguideline.combrainly.in Consequently, electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions on the oxazole ring of the title compound are not considered viable synthetic pathways under standard conditions.

Nucleophilic Substitution Reactions and Their Scope

Direct nucleophilic substitution on an oxazole ring is an uncommon reaction. tandfonline.com It typically requires the presence of a good leaving group, such as a halogen, located on the oxazole ring itself. tandfonline.comnumberanalytics.com The order of reactivity for a halogen leaving group on the oxazole ring is C2 > C4 > C5. tandfonline.com In the absence of such a leaving group, the oxazole ring is generally not susceptible to nucleophilic attack.

For 5-(4-bromo-2,6-dichlorophenyl)oxazole, the C2 and C4 positions of the oxazole moiety are unsubstituted, meaning they lack a suitable leaving group. Therefore, direct nucleophilic aromatic substitution on the heterocyclic core is not a feasible transformation. Moreover, forcing conditions with strong nucleophiles are known to cause ring cleavage of the oxazole system rather than substitution. pharmaguideline.comnih.gov As a result, the synthetic utility of nucleophilic substitution is limited to the phenyl ring, leaving the oxazole core intact under these conditions.

Reactions Involving the Bromo and Chloro Substituents on the Phenyl Ring

The primary site of reactivity for 5-(4-bromo-2,6-dichlorophenyl)oxazole is the halogenated phenyl ring. The difference in reactivity among the carbon-halogen bonds (C-Br vs. C-Cl) allows for selective transformations, particularly at the more reactive C-Br bond.

Cross-Coupling Reactions for Further Derivatization

The bromo substituent at the C4 position of the phenyl ring serves as an excellent handle for various palladium-catalyzed cross-coupling reactions. The greater reactivity of the C-Br bond compared to the C-Cl bonds allows for chemoselective functionalization. mdpi.commdpi.com

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds between the aryl bromide and an organoboron compound. The reaction of 5-(4-bromo-2,6-dichlorophenyl)oxazole with various arylboronic acids can be achieved using a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, in the presence of a base like K₃PO₄ or Na₂CO₃. mdpi.comresearchgate.netorganic-chemistry.org This allows for the synthesis of a wide array of biaryl derivatives. The steric hindrance imposed by the two ortho-chloro atoms can influence reaction rates, sometimes necessitating the use of specialized ligands or higher catalyst loadings.

Table 1. Representative Suzuki-Miyaura Coupling Reactions
Coupling Partner (Ar-B(OH)₂)Catalyst/LigandBaseSolventProduct
Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O5-(4-phenyl-2,6-dichlorophenyl)oxazole
4-Methoxyphenylboronic acidPdCl₂(dppf)Cs₂CO₃Toluene/H₂O5-(4-(4-methoxyphenyl)-2,6-dichlorophenyl)oxazole
Thiophen-3-ylboronic acidPd(OAc)₂ / SPhosK₃PO₄DME5-(4-(thiophen-3-yl)-2,6-dichlorophenyl)oxazole
Pyridin-4-ylboronic acidPd(PPh₃)₄Na₂CO₃DMF/H₂O5-(4-(pyridin-4-yl)-2,6-dichlorophenyl)oxazole

Sonogashira Coupling: This reaction enables the formation of a C-C bond between the aryl bromide and a terminal alkyne, yielding an arylethyne derivative. The process is typically catalyzed by a palladium complex and a copper(I) co-catalyst (e.g., CuI) with an amine base like triethylamine (B128534) or diisopropylethylamine. researchgate.netorganic-chemistry.org Sterically hindered aryl bromides, especially those with ortho substituents, can be challenging substrates, potentially requiring more active catalysts or harsher reaction conditions. acs.orgnih.gov

Table 2. Representative Sonogashira Coupling Reactions
Terminal AlkyneCatalyst SystemBaseSolventProduct
PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF5-(4-(phenylethynyl)-2,6-dichlorophenyl)oxazole
TrimethylsilylacetylenePd(PPh₃)₄ / CuIDIPAToluene5-(4-((trimethylsilyl)ethynyl)-2,6-dichlorophenyl)oxazole
1-HexynePdCl₂(dppf) / CuIEt₃NDMF5-(4-(hex-1-yn-1-yl)-2,6-dichlorophenyl)oxazole
3-Hydroxy-3-methyl-1-butynePd(OAc)₂ / XPhos / CuIK₂CO₃Dioxane4-(4-(5-(oxazol-5-yl)-3,5-dichlorophenyl)ethynyl)-2-methylbutan-2-ol

Other notable cross-coupling reactions such as the Heck reaction (with alkenes), Stille coupling (with organostannanes), and Buchwald-Hartwig amination (with amines) are also feasible at the C-Br position, providing access to a diverse range of functionalized derivatives.

Metalation and Subsequent Electrophilic Quenching

The C-Br bond can undergo a metal-halogen exchange reaction to create a potent organometallic nucleophile, which can then be trapped with various electrophiles. This two-step sequence is a powerful tool for introducing a variety of functional groups. wikipedia.org

The most common method is lithium-halogen exchange , which involves treating the aryl bromide with an alkyllithium reagent, such as n-butyllithium or t-butyllithium, at very low temperatures (typically -78 °C or below). wikipedia.orgtcnj.edu This selectively generates an aryllithium species at the position of the bromine atom. Alternatively, a Grignard reagent can be prepared using magnesium metal or through a halogen-magnesium exchange with a reagent like isopropylmagnesium chloride-lithium chloride (iPrMgCl·LiCl), which can proceed under less cryogenic conditions. sigmaaldrich.comchemicalbook.com

The resulting organometallic intermediate can react with a wide range of electrophiles to install new functional groups.

Table 3. Metalation and Electrophilic Quench Reactions
Metalation ReagentElectrophileQuenching Product
n-BuLiCO₂ (Carbon dioxide)4-(5-(oxazol-5-yl)-3,5-dichlorophenyl)benzoic acid
n-BuLiDMF (Dimethylformamide)4-(5-(oxazol-5-yl)-3,5-dichlorophenyl)benzaldehyde
iPrMgCl·LiCl(CH₂O)n (Paraformaldehyde)(4-(5-(oxazol-5-yl)-3,5-dichlorophenyl))methanol
n-BuLiTMSCl (Trimethylsilyl chloride)5-(2,6-dichloro-4-(trimethylsilyl)phenyl)oxazole
iPrMgCl·LiClI₂ (Iodine)5-(2,6-dichloro-4-iodophenyl)oxazole

Functional Group Interconversions and Derivatization Strategies

The products obtained from cross-coupling and metalation reactions serve as versatile intermediates for further functional group interconversions. These strategies significantly broaden the synthetic scope for creating complex derivatives of the parent molecule.

For example, a carboxylic acid synthesized via metalation and quenching with CO₂ can be converted into a variety of other functionalities:

Esterification: Reaction with an alcohol under acidic conditions (Fischer esterification) or via an acid chloride yields the corresponding ester.

Amidation: Activation of the carboxylic acid (e.g., with SOCl₂ or a coupling agent like HATU) followed by reaction with an amine produces an amide.

Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like LiAlH₄.

Similarly, an aldehyde group can be:

Oxidized to a carboxylic acid using reagents like KMnO₄ or Jones reagent.

Reduced to a primary alcohol with mild reducing agents such as NaBH₄.

Converted to an amine via reductive amination.

The products of cross-coupling also offer handles for further modification. For instance, if a Suzuki coupling introduces a nitrophenyl group, the nitro group can be reduced to an amine, which can then undergo a host of subsequent reactions (e.g., diazotization, acylation).

Stability and Reactivity Profile of the Oxazole Core under Various Reaction Conditions

The stability of the oxazole ring is a critical factor when planning multi-step syntheses. In general, the oxazole ring is a moderately stable aromatic system. tandfonline.com

Thermal Stability: Oxazoles are considered thermally stable and can withstand the elevated temperatures often required for cross-coupling reactions (e.g., 80-120 °C). tandfonline.com

Acidic Conditions: The oxazole ring is weakly basic, with the conjugate acid having a pKa of approximately 0.8. wikipedia.org It is susceptible to decomposition or ring-opening reactions in the presence of strong mineral acids, particularly with heating. pharmaguideline.comnih.gov Therefore, synthetic steps requiring strongly acidic conditions should be avoided or approached with caution.

Basic Conditions: The oxazole ring is generally robust under the basic conditions used in many cross-coupling (e.g., K₂CO₃, Et₃N) and some metalation protocols. This stability allows for the selective functionalization of the phenyl ring without compromising the heterocyclic core. However, very strong bases like alkyllithiums can deprotonate the C2 position, which may lead to ring-opened isonitrile intermediates, although this is more of a concern at higher temperatures. wikipedia.org

Oxidative and Reductive Conditions: The ring can be cleaved by strong oxidizing agents. pharmaguideline.com It is generally stable to many reducing agents, including catalytic hydrogenation under mild conditions and hydride reagents like NaBH₄. However, harsh reduction conditions can result in ring cleavage. pharmaguideline.com Importantly, the oxazole core is stable to the typical redox cycling of palladium catalysts in cross-coupling reactions.

Advanced Spectroscopic and Structural Elucidation of 5 4 Bromo 2,6 Dichlorophenyl Oxazole

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Elucidation of Proton and Carbon Environments

Specific ¹H and ¹³C NMR data for 5-(4-bromo-2,6-dichlorophenyl)oxazole are not available in the surveyed literature. The elucidation of proton and carbon chemical shifts, multiplicities, and coupling constants, which would provide insight into the electronic environment of the nuclei within the molecule, could not be performed.

Advanced 2D NMR Techniques for Connectivity and Conformation (e.g., COSY, HSQC, HMBC)

Information from advanced 2D NMR experiments such as COSY, HSQC, and HMBC, which would be instrumental in confirming the connectivity of atoms and providing insights into the compound's conformation, is not publicly available.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Mechanistic Pathway Elucidation

High-resolution mass spectrometry (HRMS) data, which would confirm the molecular formula of 5-(4-bromo-2,6-dichlorophenyl)oxazole by providing a highly accurate mass measurement, could not be found. Furthermore, no studies on its fragmentation patterns, which could elucidate potential mechanistic pathways, were identified.

X-ray Crystallographic Studies of 5-(4-bromo-2,6-dichlorophenyl)oxazole and its Crystalline Analogues

Determination of Molecular Geometry and Bond Lengths/Angles

No X-ray crystallographic data for 5-(4-bromo-2,6-dichlorophenyl)oxazole has been published. Therefore, the precise molecular geometry, including bond lengths and angles, remains undetermined.

Vibrational Spectroscopy (FT-IR, Raman) for Conformational and Electronic Structure Analysis

Vibrational spectroscopy is a powerful tool for identifying functional groups and understanding the conformational and electronic structure of molecules. The Fourier-Transform Infrared (FT-IR) and Raman spectra of 5-(4-bromo-2,6-dichlorophenyl)oxazole are expected to exhibit characteristic bands corresponding to the vibrations of the oxazole (B20620) ring and the substituted phenyl group.

The interpretation of these spectra is often supported by computational methods, such as Density Functional Theory (DFT), which can predict vibrational frequencies and intensities with good accuracy. Studies on similar heterocyclic compounds, like 5-nitro-2-(4-nitrobenzyl) benzoxazole (B165842) and various 4-arylsulfonyl-1,3-oxazoles, provide a solid foundation for assigning the vibrational modes of the target molecule. esisresearch.orgbiointerfaceresearch.com

The vibrational modes can be categorized as follows:

Oxazole Ring Vibrations: The oxazole ring has characteristic stretching and bending vibrations. The C=N and C=C stretching vibrations are typically observed in the 1650-1480 cm⁻¹ region. The C-O-C stretching vibrations usually appear in the 1250-1020 cm⁻¹ range. The breathing mode of the oxazole ring, a collective vibration of the entire ring, is also a characteristic feature.

Phenyl Ring Vibrations: The 4-bromo-2,6-dichlorophenyl group will show C-H stretching vibrations above 3000 cm⁻¹. The C-C stretching vibrations within the aromatic ring typically appear as a series of bands in the 1600-1400 cm⁻¹ region. The substitution pattern on the phenyl ring influences the intensity and position of these bands.

C-X (Halogen) Vibrations: The C-Cl and C-Br stretching vibrations are expected at lower frequencies. C-Cl stretching bands are typically found in the 800-600 cm⁻¹ region, while the C-Br stretching vibration appears at even lower wavenumbers, generally in the 600-500 cm⁻¹ range.

Coupled Vibrations: Due to the conjugated system formed by the phenyl and oxazole rings, there will be coupled vibrations, making a precise assignment complex without theoretical calculations.

The planarity and conformational preferences of the molecule can be inferred from the vibrational spectra. The relative orientation of the phenyl and oxazole rings can affect the vibrational coupling and the intensity of certain bands. For instance, a more planar conformation would lead to a more extended π-conjugation, which can influence the electronic distribution and, consequently, the vibrational frequencies.

Table 1: Predicted FT-IR and Raman Vibrational Frequencies for 5-(4-bromo-2,6-dichlorophenyl)oxazole

Wavenumber (cm⁻¹)AssignmentNotes
> 3000Aromatic C-H stretchingExpected to be weak.
1650 - 1480C=N and C=C stretching (oxazole & phenyl)A series of bands indicating the aromatic character.
1400 - 1250In-plane C-H bending
1250 - 1020C-O-C stretching (oxazole)Characteristic of the oxazole ring.
800 - 600C-Cl stretching
600 - 500C-Br stretching
< 600Ring deformation modes

This table is a predictive representation based on characteristic group frequencies and data from analogous compounds.

Electronic Spectroscopy (UV-Vis) for Absorption Characteristics

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (like the Highest Occupied Molecular Orbital, HOMO) to higher energy ones (like the Lowest Unoccupied Molecular Orbital, LUMO). The wavelength of maximum absorption (λ_max) is related to the energy gap between these orbitals.

For 5-(4-bromo-2,6-dichlorophenyl)oxazole, the electronic spectrum is expected to be dominated by π → π* transitions within the conjugated system formed by the phenyl and oxazole rings. The presence of heteroatoms (N, O) and halogens (Br, Cl) with lone pairs of electrons may also lead to n → π* transitions, although these are typically weaker.

Drawing parallels with studies on other substituted oxazoles, the main absorption bands are anticipated in the ultraviolet region. For example, research on 4-bromo-2,5-disubstituted oxazoles showed absorption maxima (λ_max) in the range of 320-370 nm. nih.gov The exact position and intensity of the absorption bands for 5-(4-bromo-2,6-dichlorophenyl)oxazole will be influenced by:

The extent of conjugation: The dihedral angle between the phenyl and oxazole rings will significantly impact the overlap of π-orbitals and thus the energy of the electronic transitions. A more planar conformation generally leads to a red shift (longer wavelength) of the absorption maximum.

Substituent effects: The electron-withdrawing nature of the chlorine and bromine atoms on the phenyl ring can influence the energy levels of the molecular orbitals. Halogens can have a bathochromic (red-shifting) effect due to their lone pairs participating in resonance, and also an auxochromic effect.

Solvent polarity: The polarity of the solvent can affect the energy levels of the ground and excited states, potentially causing a shift in the absorption maximum (solvatochromism).

Computational methods like Time-Dependent Density Functional Theory (TD-DFT) are valuable for predicting the electronic absorption spectra, including the λ_max values and the nature of the electronic transitions involved (e.g., HOMO → LUMO, HOMO-1 → LUMO, etc.). scielo.org.za

Table 2: Predicted UV-Vis Absorption Characteristics for 5-(4-bromo-2,6-dichlorophenyl)oxazole

Wavelength Range (nm)Transition TypeExpected IntensityNotes
250 - 350π → πHighMain absorption band due to the conjugated system.
> 300n → πLowMay be observed as a shoulder on the main absorption band.

This table is a predictive representation based on data from analogous compounds.

Computational and Theoretical Investigations of 5 4 Bromo 2,6 Dichlorophenyl Oxazole

Density Functional Theory (DFT) Calculations

There are currently no available studies that have performed DFT calculations on 5-(4-bromo-2,6-dichlorophenyl)oxazole. Therefore, information regarding its optimized geometry, conformational analysis, electronic structure, and predicted spectroscopic properties is not available in the scientific literature.

Geometry Optimization and Conformational Analysis

No data has been found concerning the geometry optimization or conformational analysis of 5-(4-bromo-2,6-dichlorophenyl)oxazole.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potentials

Information on the frontier molecular orbitals (HOMO-LUMO) and molecular electrostatic potential of this specific compound is not available.

Spectroscopic Property Prediction and Validation against Experimental Data (e.g., NMR, IR, UV-Vis)

There are no published predictions or experimental validations of the NMR, IR, or UV-Vis spectra for 5-(4-bromo-2,6-dichlorophenyl)oxazole.

Quantum Chemical Calculations for Mechanistic Pathway Exploration

No literature exists detailing the use of quantum chemical calculations to explore the mechanistic pathways involving 5-(4-bromo-2,6-dichlorophenyl)oxazole.

Molecular Dynamics and Simulation Studies of Compound Behavior in Different Environments

There are no molecular dynamics or simulation studies available that describe the behavior of 5-(4-bromo-2,6-dichlorophenyl)oxazole in different environments.

Prediction of Reactivity Descriptors and Site Selectivity

No studies have been found that predict the reactivity descriptors or site selectivity for 5-(4-bromo-2,6-dichlorophenyl)oxazole.

Advanced Research Applications and Future Directions for 5 4 Bromo 2,6 Dichlorophenyl Oxazole Scaffolds

Role as a Versatile Building Block in Complex Chemical Synthesis

The 5-(4-bromo-2,6-dichlorophenyl)oxazole scaffold is primed to be a highly versatile building block in the synthesis of complex molecules. The presence of a bromine atom at the C5 position of the oxazole (B20620) ring provides a key reactive handle for a variety of cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are instrumental in modern organic synthesis for the formation of carbon-carbon bonds. beilstein-journals.orgmdpi.comnih.gov In this context, the bromo-oxazole can be coupled with a wide array of boronic acids to introduce diverse aryl or heteroaryl substituents, leading to a library of novel compounds with tailored properties. mdpi.comrsc.org

The synthesis of 5-substituted oxazoles is well-established, often utilizing methods like the van Leusen oxazole synthesis from aldehydes and tosylmethylisocyanides (TosMIC). ijpdd.orgnih.gov The starting material for the title compound, 4-bromo-2,6-dichloroaniline, is commercially available, suggesting a feasible synthetic route to the parent scaffold. The reactivity of the bromo-substituent allows for the strategic introduction of functional groups, which can be further elaborated to construct more complex molecular architectures. This modular approach is highly valuable in combinatorial chemistry and drug discovery, enabling the rapid generation of diverse molecular entities for screening.

Table 1: Potential Suzuki-Miyaura Cross-Coupling Reactions with 5-(4-bromo-2,6-dichlorophenyl)oxazole

Boronic Acid PartnerPotential ProductApplication Area
Phenylboronic acid5-(2,6-dichloro-[1,1'-biphenyl]-4-yl)oxazoleCore structure for liquid crystals
4-Vinylphenylboronic acid5-(2,6-dichloro-4'-vinyl-[1,1'-biphenyl]-4-yl)oxazoleMonomer for polymer synthesis
Thiophene-2-boronic acid5-(4-(5-Thiophen-2-yl)-2,6-dichlorophenyl)oxazoleOrganic semiconductor materials
Pyridine-3-boronic acid5-(4-(pyridin-3-yl)-2,6-dichlorophenyl)oxazoleLigand for metal complexes

Exploration in Material Science for Optoelectronic Applications

The electronic properties of the 5-(4-bromo-2,6-dichlorophenyl)oxazole scaffold, conferred by the electron-withdrawing dichlorophenyl group and the π-conjugated oxazole ring, make it a promising candidate for applications in material science, particularly in optoelectronics.

Investigation of Linear and Nonlinear Optical (NLO) Properties

Organic molecules with significant nonlinear optical (NLO) properties are of great interest for applications in optical data storage, optical computing, and telecommunications. amolf.nl The NLO response of a molecule is often related to its intramolecular charge transfer (ICT) characteristics. The 5-(4-bromo-2,6-dichlorophenyl)oxazole system possesses an inherent donor-acceptor character, with the oxazole ring potentially acting as a π-bridge and the dichlorophenyl group as a strong electron acceptor. The introduction of electron-donating groups at other positions of the oxazole or through coupling at the bromo-position could further enhance this ICT and, consequently, the NLO properties. Halogenated phenyl moieties have been shown to influence the therapeutic activities of oxazole derivatives, and similar structure-property relationships can be explored for NLO materials. researchgate.net

Potential in Organic Light-Emitting Diodes (OLEDs) and Chemosensors

Oxazole derivatives are known to be utilized in various layers of Organic Light-Emitting Diodes (OLEDs) due to their thermal stability and charge-transporting capabilities. nih.gov Specifically, 2,5-diaryl-1,3,4-oxadiazoles, which are structurally related to the title compound, are excellent electron transporters. researchgate.net The dichlorophenyl group in 5-(4-bromo-2,6-dichlorophenyl)oxazole would likely enhance its electron-accepting nature, making it a candidate for an electron-transporting layer (ETL) or as a host material in the emissive layer of OLEDs. amolf.nl

Furthermore, the oxazole scaffold can be functionalized to act as a fluorescent chemosensor for the detection of various analytes. mdpi.comrsc.orgewha.ac.krnih.govresearchgate.netnih.gov The fluorescence properties of such sensors can be modulated by the binding of a target ion or molecule to a recognition unit appended to the oxazole core. The dichlorophenyl moiety could serve as a recognition site or influence the photophysical properties of the sensor. nih.gov For instance, Schiff bases derived from 5-(thiophen-2-yl)oxazole have been developed as "turn-on" fluorescent chemosensors for Ga³⁺. mdpi.com Similarly, derivatives of the title compound could be designed to selectively detect specific metal ions or small molecules.

Mechanistic Studies of Molecular Interactions with Specific Targets for Chemical Biology Research

The field of chemical biology relies on the use of small molecules to probe and understand biological processes at a molecular level. The 5-(4-bromo-2,6-dichlorophenyl)oxazole scaffold can be a valuable tool in this area, particularly in studies of molecular recognition and binding mechanisms. The dichlorophenyl group is a common feature in a number of biologically active molecules, and its interactions with protein binding sites are of significant interest.

Studies on compounds containing dichlorophenyl groups have revealed their ability to participate in various non-covalent interactions, including halogen bonding, which can contribute to binding affinity and selectivity. nih.gov The interaction of such molecules with proteins like bovine serum albumin (BSA) can be investigated using spectroscopic techniques such as fluorescence quenching to understand binding affinities and mechanisms. nih.gov The oxazole core provides a rigid framework that can be systematically modified to explore how changes in structure affect binding to a target protein or enzyme. This allows for detailed mechanistic studies of molecular interactions.

Structure-Activity Relationship (SAR) Studies in the Context of Molecular Design and Chemical Diversity

Structure-Activity Relationship (SAR) studies are fundamental to the rational design of molecules with desired properties, be it for material science or chemical biology. jst.go.jp The 5-(4-bromo-2,6-dichlorophenyl)oxazole scaffold offers multiple points for structural modification, making it an excellent platform for systematic SAR investigations.

The C5-bromo position allows for the introduction of a wide range of substituents via cross-coupling reactions, enabling the exploration of how different aryl and heteroaryl groups at this position influence the molecule's properties. The dichlorophenyl ring itself can be modified, for example, by changing the position or number of chloro-substituents, to fine-tune the electronic properties and steric profile of the molecule. The oxazole ring can also be substituted at the C2 and C4 positions. This multi-faceted approach to structural modification allows for the generation of a diverse library of compounds, which can then be screened for desired activities, leading to the development of robust SAR models. These models are crucial for the future design of more potent and selective molecules for specific applications.

Table 2: Key Structural Features of 5-(4-bromo-2,6-dichlorophenyl)oxazole for SAR Studies

Structural FeaturePotential ModificationsImpact on Properties
C5-Bromo SubstituentSuzuki, Sonogashira, or Buchwald-Hartwig couplingModulates electronic properties, steric bulk, and introduces new functionalities
Dichlorophenyl RingVarying halogen substitution patterns (e.g., 2,4-dichloro, 3,5-dichloro)Fine-tunes electron-withdrawing strength and binding interactions
Oxazole CoreSubstitution at C2 and C4 positionsAlters overall molecular geometry and electronic distribution

Development of Novel Probes and Ligands for Chemical Research

Building on its potential in molecular recognition and SAR studies, the 5-(4-bromo-2,6-dichlorophenyl)oxazole scaffold can be developed into novel probes and ligands for a variety of chemical research applications. For example, by incorporating a fluorescent reporter group, derivatives of this scaffold could be used as probes to visualize specific cellular components or to monitor enzymatic activity.

The design of selective ligands for proteins and other biological macromolecules is a key area of chemical research. The structural rigidity of the oxazole core, combined with the diverse functionalities that can be introduced, makes this scaffold an attractive starting point for ligand design. The dichlorophenyl moiety can act as a key binding element, targeting hydrophobic pockets in proteins. By systematically modifying the rest of the molecule, it is possible to develop highly selective ligands for specific biological targets, which can then be used to study their function or as potential leads for drug discovery.

Future Research Perspectives and Challenges in Halogenated Aryl-Oxazole Chemistry

The field of halogenated aryl-oxazole chemistry, centered around scaffolds like 5-(4-bromo-2,6-dichlorophenyl)oxazole, is driven by the quest for novel compounds with unique biological activities and material properties. The strategic placement of halogens on the aryl ring and the inherent reactivity of the oxazole core offer a rich playground for chemical exploration. However, realizing the full potential of these scaffolds requires addressing significant challenges in synthesis, functionalization, and the fundamental understanding of their chemical behavior. Future research is poised to focus on developing more sustainable synthetic methodologies, pioneering advanced functionalization techniques, and leveraging computational chemistry for deeper mechanistic insights.

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of complex halogenated aryl-oxazoles often involves multi-step processes that can be resource-intensive and generate significant waste. A primary challenge is the development of greener, more efficient synthetic protocols.

Microwave-Assisted and Ultrasound-Mediated Synthesis: Conventional heating methods are often slow and energy-inefficient. Green chemistry approaches, such as microwave irradiation and ultrasound-mediated synthesis, offer substantial improvements. mdpi.com Microwave-assisted synthesis can dramatically reduce reaction times, increase product yields, and enhance selectivity by promoting rapid and uniform heating. mdpi.comresearchgate.net Similarly, ultrasound technology accelerates reactions through acoustic cavitation, providing a powerful tool for eco-friendly synthesis. mdpi.com The application of these techniques to the one-pot synthesis of oxadiazole derivatives has proven successful, suggesting a promising avenue for the construction of the 5-(4-bromo-2,6-dichlorophenyl)oxazole core. mdpi.com

One-Pot and Tandem Reactions: Combining multiple reaction steps into a single operation, known as one-pot or tandem reactions, improves efficiency by minimizing intermediate isolation and purification steps. mdpi.com For oxazole synthesis, this could involve a cascade reaction combining O,N-acylation and cyclodehydration, potentially promoted by microwave irradiation. nih.gov Developing robust one-pot procedures for constructing the 5-(4-bromo-2,6-dichlorophenyl)oxazole scaffold from simpler precursors is a key goal for sustainable chemical production.

Catalysis Innovation: The choice of catalyst is crucial. Research into novel catalytic systems, including the use of earth-abundant metals or metal-free conditions, is essential. For instance, gold-catalyzed cycloisomerization of propargylic amides and silver-facilitated reactions have been employed in oxazole synthesis. researchgate.net The challenge lies in adapting these methods for highly substituted and electronically demanding substrates like those required for 5-(4-bromo-2,6-dichlorophenyl)oxazole, ensuring high yields and regioselectivity.

Advanced Functionalization Strategies for Novel Derivatives

The functionalization of the pre-formed 5-(4-bromo-2,6-dichlorophenyl)oxazole scaffold is critical for creating libraries of novel derivatives for biological screening or materials science applications. The presence of multiple halogen atoms and distinct reactive sites on the oxazole ring presents both opportunities and challenges for regioselective modification.

Direct C-H Arylation: Direct C-H arylation has emerged as a powerful alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of the C-H bond. nih.govresearchgate.net Palladium-catalyzed direct arylation of the oxazole ring at the C2 or C5 positions with aryl bromides, chlorides, and triflates has been demonstrated. nih.gov The regioselectivity can be finely tuned by the choice of solvent and phosphine (B1218219) ligand. nih.govnih.gov For the 5-(4-bromo-2,6-dichlorophenyl)oxazole scaffold, this methodology could be used to introduce diverse aryl or heteroaryl groups at the C2 position, a key site for modification. A significant challenge is achieving high selectivity in the presence of multiple potential reaction sites.

Cross-Coupling Reactions: The bromine atom at the C4 position of the phenyl ring in 5-(4-bromo-2,6-dichlorophenyl)oxazole is a prime handle for traditional cross-coupling reactions like Suzuki-Miyaura, Stille, and Negishi couplings. nih.govresearchgate.net These palladium-catalyzed reactions allow for the formation of new carbon-carbon bonds, enabling the introduction of a wide array of substituents. mdpi.com For example, Suzuki-Miyaura reactions using organoboron compounds are a versatile method for arylation. mdpi.com The key challenge is to achieve selective coupling at the bromo-substituted position without disturbing the chloro-substituents or the oxazole ring itself.

Regioselective Halogenation and Metallation: Further functionalization can be achieved through selective halogenation or metallation of the oxazole ring. For instance, oxazoles can be regioselectively brominated at the C4 position. researchgate.net Subsequent lithiation of a halogenated position can generate a nucleophilic center that can react with various electrophiles, providing a pathway to a diverse range of derivatives. sci-hub.se The instability of some lithiated oxazoles, which can lead to ring-opening, presents a significant synthetic hurdle. pharmaguideline.com

Deeper Computational Insights into Reactivity and Properties

A fundamental understanding of the electronic structure and reactivity of halogenated aryl-oxazoles is crucial for the rational design of new synthetic routes and novel molecules. Computational chemistry provides invaluable tools to predict and explain their behavior.

Mechanistic Studies of Catalytic Cycles: Computational modeling can elucidate the mechanisms of catalytic reactions, such as direct C-H arylation. nih.gov Understanding the intermediates and transition states in palladium-catalyzed cycles can help in optimizing reaction conditions and designing more efficient catalysts. nih.govnih.gov For example, computational studies can explore how the coordination of the oxazole's nitrogen atom to the palladium center influences the regioselectivity of the arylation process. nih.gov

Predicting Reactivity and Regioselectivity: Quantum chemical calculations can predict the most likely sites for electrophilic or nucleophilic attack on the 5-(4-bromo-2,6-dichlorophenyl)oxazole scaffold. pharmaguideline.com By calculating properties like atomic charges, frontier molecular orbital energies, and electrostatic potentials, researchers can anticipate the regiochemical outcome of functionalization reactions, thereby guiding synthetic efforts.

Hirschfeld Surface Analysis: To understand the solid-state properties and intermolecular interactions of new derivatives, techniques like Hirschfeld surface analysis are employed. This computational method provides insights into how molecules interact with each other in a crystal lattice, which is crucial for the design of new materials. vensel.org For example, analysis of a bromo-oxazole derivative revealed that H···H interactions were the most significant contributor to intermolecular forces. vensel.org Such insights are vital for developing crystalline materials with desired properties.

Q & A

Q. What are the optimal synthetic routes for 5-(4-bromo-2,6-dichlorophenyl)oxazole?

The compound can be synthesized via van Leusen’s oxazole synthesis , a widely used method for substituted oxazoles. Key steps include:

  • Reacting the corresponding aromatic aldehyde (e.g., 4-bromo-2,6-dichlorobenzaldehyde) with p-toluenesulfonylmethyl isocyanide (TosMIC) and potassium carbonate in methanol under reflux (70°C, 3 hours).
  • Post-reaction purification via extraction with methyl tert-butyl ether and drying over anhydrous sodium sulfate .
  • Yield optimization requires strict stoichiometric control and monitoring via thin-layer chromatography (TLC).

Q. How can researchers confirm the molecular structure of 5-(4-bromo-2,6-dichlorophenyl)oxazole post-synthesis?

Structural validation involves:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm substituent positions and aromatic ring integration .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and halogen isotopic patterns .
  • X-ray Crystallography : For solid-state structure determination, particularly to analyze halogen bonding or crystal packing .

Q. What key physical properties should be characterized for this compound?

Essential properties include:

  • Melting Point : Determined via differential scanning calorimetry (DSC) or empirical methods using analogs (e.g., similar oxazoles melt at 92–151°C) .
  • Solubility : Tested in polar (e.g., DMSO) and nonpolar solvents, guided by structural analogs like 5-(4-aminophenyl)oxazole .
  • Thermal Stability : Thermogravimetric analysis (TGA) to assess decomposition thresholds .

Advanced Research Questions

Q. How can halogen bonding interactions of 5-(4-bromo-2,6-dichlorophenyl)oxazole be experimentally analyzed?

  • X-ray Diffraction : Cocrystallization with perfluorinated iodobenzenes (e.g., 1,3-diiodotetrafluorobenzene) to study Br⋯N/O halogen bonds in the solid state .
  • Electrostatic Potential (ESP) Mapping : Computational tools (e.g., Gaussian) calculate ESP surfaces to rank acceptor sites and predict interaction strengths .
  • Luminescence Studies : Correlate halogen bonding with emission properties, as seen in bromo-/iodo-oxazole cocrystals .

Q. How to resolve contradictions in reported biological activities of halogenated oxazoles?

  • Dose-Response Reproducibility : Re-evaluate assays (e.g., antimicrobial IC50_{50}) under standardized conditions to rule out batch variability .
  • Purity Analysis : Use HPLC or LC-MS to confirm compound purity (>95%), as impurities (e.g., unreacted aldehyde) may skew bioactivity results .
  • Computational Docking : Compare binding modes with target proteins (e.g., kinases) using AutoDock or Schrödinger to identify structure-activity relationships (SAR) .

Q. What computational methods predict the binding affinity of this compound with biological targets?

  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over nanosecond timescales to assess stability and key residues (e.g., ATP-binding pockets) .
  • Quantitative Structure-Activity Relationship (QSAR) : Build regression models using descriptors like logP, polar surface area, and halogen atom positions .
  • Free Energy Perturbation (FEP) : Calculate relative binding free energies for halogen substitution effects (e.g., Br vs. Cl) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.